molecular formula C15H12BrClN2O2 B12044604 N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 354146-45-5

N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12044604
CAS No.: 354146-45-5
M. Wt: 367.62 g/mol
InChI Key: GWXYZSGVDMQRJV-GIJQJNRQSA-N
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Description

N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzaldehyde+2-(2-Chlorophenoxy)acetohydrazideN’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide\text{3-Bromobenzaldehyde} + \text{2-(2-Chlorophenoxy)acetohydrazide} \rightarrow \text{N'-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide} 3-Bromobenzaldehyde+2-(2-Chlorophenoxy)acetohydrazide→N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: can be compared with other hydrazones such as:

Uniqueness

The uniqueness of N’-(3-Bromobenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

354146-45-5

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H12BrClN2O2/c16-12-5-3-4-11(8-12)9-18-19-15(20)10-21-14-7-2-1-6-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

GWXYZSGVDMQRJV-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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